molecular formula C14H10ClIO3 B320479 4-Chlorophenyl 3-iodo-4-methoxybenzoate

4-Chlorophenyl 3-iodo-4-methoxybenzoate

Cat. No.: B320479
M. Wt: 388.58 g/mol
InChI Key: HAAYRSPXFOXWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 3-iodo-4-methoxybenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with iodine at the 3-position, a methoxy group at the 4-position, and a 4-chlorophenyl ester moiety.

Properties

Molecular Formula

C14H10ClIO3

Molecular Weight

388.58 g/mol

IUPAC Name

(4-chlorophenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C14H10ClIO3/c1-18-13-7-2-9(8-12(13)16)14(17)19-11-5-3-10(15)4-6-11/h2-8H,1H3

InChI Key

HAAYRSPXFOXWEZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic properties of 4-Chlorophenyl 3-iodo-4-methoxybenzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C₁₄H₁₀ClIO₃ ~396.6 (calculated) Iodo (C3), methoxy (C4), 4-chlorophenyl ester High polarizability due to iodine; potential for halogen bonding
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate C₁₂H₁₄O₄ 222.24 Cyclopropylmethoxy (C3), hydroxy (C4) Enhanced solubility due to hydroxy group; used in crystallography studies
[6-(4-Methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate C₂₆H₂₂ClO₅ 449.9 Chlorobenzoate ester, methoxyphenyl, cyclohepta[c]furan Complex ring system; potential photochemical activity
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate C₁₅H₁₃FO₃ 260.26 Fluoro (C4), methoxyphenyl (C3) Electron-withdrawing fluorine enhances stability; used in pharmaceutical intermediates
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 Chlorophenyl, hydroxyl, α,β-unsaturated ketone Studied via DFT for electronic properties; exhibits strong intramolecular H-bonding
Key Observations:
  • Halogen Effects : The iodine substituent in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., ). This may enhance interactions in biological systems via halogen bonding .
  • Methoxy Group : The methoxy substituent at C4 is common in compounds like [6-(4-methoxyphenyl)-...] (), where it contributes to π-π stacking in crystal structures.
  • Ester vs. Ketone : Compared to α,β-unsaturated ketones (), the benzoate ester in the target compound offers greater hydrolytic stability but reduced reactivity in nucleophilic additions.

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